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Compound of Interest

Compound Name: CY2

Cat. No.: B1663513 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective use of CY2, a

cyanine-based fluorescent dye, in immunofluorescence microscopy. CY2 serves as a valuable

tool for the visualization of specific proteins and other antigens within cells and tissues, aiding

in a wide range of research and drug development applications.

Introduction to CY2
CY2 is a green-emitting fluorescent dye that belongs to the cyanine family.[1] It is characterized

by its relatively high water solubility and can be readily conjugated to antibodies and other

proteins for use in various bio-imaging techniques.[2] Spectrally similar to fluorescein

isothiocyanate (FITC) and Alexa Fluor 488, CY2 offers advantages in certain applications,

particularly when using non-polar, plastic mounting media where it exhibits increased

brightness and requires shorter exposure times compared to other green-fluorescing dyes.[3]

[4][5]

Data Presentation: Properties of CY2 and
Comparable Fluorophores
For the selection of the most appropriate fluorophore for your experiment, a comparison of their

key properties is essential. The following table summarizes the quantitative data for CY2 and

other commonly used green-emitting dyes.
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Property CY2
FITC (Fluorescein
isothiocyanate)

Alexa Fluor® 488

Excitation Maximum

(nm)
492[3][4][6] 495[7] 493[8]

Emission Maximum

(nm)
508 - 510[3][4][6] 520 - 528[7][9] 519[8]

**Molar Extinction

Coefficient (M⁻¹cm⁻¹)

**

~150,000 ~73,000[7] ~71,000

Molecular Weight (

g/mol )
~665[3] ~390[9] ~643

Photostability
More photostable than

FITC.[1][8]

Prone to

photobleaching.[8]

More photostable than

FITC.[8]

pH Sensitivity
Less sensitive to pH

changes than FITC.[1]

Fluorescence is pH-

sensitive.

Less sensitive to pH

changes between pH

4 and 10.[8]

Experimental Protocols
Herein, we provide detailed protocols for the conjugation of CY2 to antibodies and for the

subsequent use of these conjugates in immunofluorescence staining of both cultured cells and

tissue sections.

Protocol: CY2 Labeling of Antibodies
This protocol describes the minimal labeling of antibodies with CY2 NHS ester.[10]

Materials:

Antibody (or other protein) to be labeled (1-2 mg/mL in an amine-free buffer, e.g., PBS)

CY2 NHS Ester

Anhydrous DMSO or DMF
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Spin desalting column or dialysis equipment

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0[10]

Procedure:

Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in an

amine-free buffer like PBS.[10]

CY2 NHS Ester Reconstitution: Shortly before use, dissolve the CY2 NHS ester in a small

volume of anhydrous DMSO or DMF to create a stock solution.[10]

Labeling Reaction: a. Adjust the pH of the antibody solution to 8.5-9.0 using the reaction

buffer. b. Add the reconstituted CY2 NHS ester to the antibody solution. The optimal molar

ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of

dye per mole of antibody is recommended. c. Incubate the reaction for 1 hour at room

temperature with gentle stirring, protected from light.[10]

Purification: a. Separate the CY2-labeled antibody from the unreacted dye using a spin

desalting column or by dialysis against PBS.[10] b. Follow the manufacturer's instructions for

the chosen purification method.

Storage: Store the purified CY2-conjugated antibody at 4°C for short-term use or at -20°C for

long-term storage. Protect from light.[10]

Protocol: Immunofluorescence Staining of Cultured
Cells
This protocol details the indirect immunofluorescence staining of adherent cells using a CY2-

conjugated secondary antibody.

Materials:

Cultured cells on coverslips or in chamber slides

Phosphate-Buffered Saline (PBS)
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Fixation Solution: 4% paraformaldehyde in PBS

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

Blocking Buffer: 1-5% BSA or normal serum from the secondary antibody host species in

PBST (PBS with 0.05% Tween-20)

Primary Antibody (specific to the target antigen)

CY2-conjugated Secondary Antibody (reactive against the primary antibody host species)

Nuclear Counterstain (e.g., DAPI)

Antifade Mounting Medium

Procedure:

Cell Culture and Fixation: a. Grow cells to the desired confluency on sterile coverslips or

chamber slides. b. Wash the cells twice with PBS. c. Fix the cells with 4% paraformaldehyde

in PBS for 15-20 minutes at room temperature. d. Wash the cells three times with PBS for 5

minutes each.

Permeabilization (for intracellular antigens): a. Incubate the cells with Permeabilization Buffer

for 10 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes

each.

Blocking: a. Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to

reduce non-specific binding.[11]

Primary Antibody Incubation: a. Dilute the primary antibody to its optimal concentration in

Blocking Buffer. b. Incubate the cells with the diluted primary antibody for 1-2 hours at room

temperature or overnight at 4°C in a humidified chamber.[11] c. Wash the cells three times

with PBST for 5 minutes each.[11]

Secondary Antibody Incubation: a. Dilute the CY2-conjugated secondary antibody in

Blocking Buffer. b. Incubate the cells with the diluted secondary antibody for 1 hour at room
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temperature, protected from light.[11] c. Wash the cells three times with PBST for 5 minutes

each.

Counterstaining and Mounting: a. Incubate the cells with a nuclear counterstain like DAPI, if

desired. b. Wash the cells twice with PBS. c. Mount the coverslips onto microscope slides

using an antifade mounting medium.

Imaging: a. Visualize the staining using a fluorescence microscope equipped with

appropriate filters for CY2 (Excitation: ~492 nm, Emission: ~510 nm).

Protocol: Immunofluorescence Staining of Frozen
Tissue Sections
This protocol provides a method for indirect immunofluorescence staining of frozen tissue

sections.

Materials:

Frozen tissue sections on slides

Cold acetone or methanol

Phosphate-Buffered Saline (PBS)

Blocking Buffer: 1-5% BSA or normal serum in PBST

Primary Antibody

CY2-conjugated Secondary Antibody

Nuclear Counterstain (optional)

Antifade Mounting Medium

Procedure:

Tissue Section Preparation: a. Air dry the frozen tissue sections on slides for 30 minutes at

room temperature. b. Fix the sections in cold acetone or methanol for 10 minutes at -20°C.
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[11] c. Air dry the slides for 10 minutes.

Rehydration and Blocking: a. Rehydrate the sections in PBS for 10 minutes. b. Incubate the

sections with Blocking Buffer for 1 hour at room temperature.[11]

Antibody Incubations: a. Follow steps 4 and 5 from the cultured cell staining protocol,

adjusting incubation times as needed for tissue sections.

Counterstaining and Mounting: a. Follow step 6 from the cultured cell staining protocol.

Imaging: a. Visualize the staining using a fluorescence microscope with the appropriate filter

sets for CY2.

Mandatory Visualizations
To aid in the understanding of the experimental workflows and potential applications, the

following diagrams have been generated.

Antibody Solution
(Amine-free buffer) Adjust pH to 8.5-9.0

Incubate 1 hr at RT
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Reconstituted
CY2 NHS Ester

Purification
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Click to download full resolution via product page

Caption: Workflow for labeling antibodies with CY2 NHS ester.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://biotech.unl.edu/immunofluorescence-protocols-microscopy/
https://biotech.unl.edu/immunofluorescence-protocols-microscopy/
https://www.benchchem.com/product/b1663513?utm_src=pdf-body
https://www.benchchem.com/product/b1663513?utm_src=pdf-body-img
https://www.benchchem.com/product/b1663513?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell/Tissue Preparation

Fixation
(e.g., 4% PFA)

Permeabilization
(e.g., Triton X-100)

Blocking
(e.g., BSA/Serum)

Primary Antibody
Incubation

Wash

CY2-Conjugated
Secondary Antibody

Incubation

Wash

Counterstain (optional)
(e.g., DAPI)

Mounting

Fluorescence Microscopy

Click to download full resolution via product page

Caption: General workflow for indirect immunofluorescence.
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Caption: A hypothetical kinase cascade signaling pathway. CY2-labeled antibodies could be

used to detect the localization and expression of any protein in this pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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